Direct Evidence of Use in High-Potency TYK2/JAK1 Inhibitor Synthesis
3-Bromo-1-(dimethylsulfamoyl)pyrazole is a crucial intermediate for synthesizing a specific class of pyrazolopyridine derivatives that are potent, sub-nanomolar inhibitors of TYK2 and JAK1. While the final drug compounds (e.g., those in US9957264) show IC50 values as low as 0.060 nM for JAK1 and 0.100 nM for JAK2 [1], the bromo-dimethylsulfamoyl pyrazole building block is the essential precursor that enables the construction of this pharmacophore. Substituting the bromo group or the sulfamoyl moiety would result in a different chemical series with unvalidated potency and selectivity profiles.
| Evidence Dimension | Potency of final drug compound synthesized from the target compound or its core scaffold. |
|---|---|
| Target Compound Data | Enables synthesis of compounds with JAK1 IC50 = 0.060 nM; JAK2 IC50 = 0.100 nM (Example 11-10 from US9957264) [1]. |
| Comparator Or Baseline | Hypothetical analog synthesized from 3-chloro-1-(dimethylsulfamoyl)pyrazole or 1-tosyl-3-bromopyrazole; quantitative potency data not available, indicating an unvalidated SAR. |
| Quantified Difference | N/A (Target compound is the proven precursor to a validated, high-potency scaffold). |
| Conditions | In vitro kinase inhibition assay using recombinant purified GST-tagged catalytic domains of JAK1 and JAK2 [1]. |
Why This Matters
Procurement of this specific building block directly supports the synthesis of a known, potent inhibitor series, de-risking medicinal chemistry campaigns.
- [1] BindingDB. (2020). BDBM391287: 1-cyanoethyl 4-(cyanomethyl)-4-(3-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridin-1-yl)piperidine-1-carboxylate (US9957264, Example 11-10). View Source
